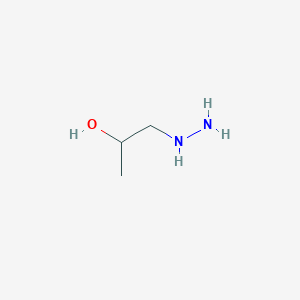
1-Hydrazino-2-propanol
概要
説明
1-Hydrazino-2-propanol is an organic compound with the molecular formula C3H10N2O It is a hydrazine derivative, characterized by the presence of both a hydrazino group (-NH-NH2) and a hydroxyl group (-OH) attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydrazino-2-propanol can be synthesized through the reaction of hydrazine hydrate with propylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ \text{CH3-CH(OH)-CH2-O} + \text{NH2-NH2} \rightarrow \text{CH3-CH(OH)-CH2-NH-NH2} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 1-Hydrazino-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents or acylating agents can be employed under appropriate conditions.
Major Products Formed:
Hydrazones: Formed through the reaction with carbonyl compounds.
Oxadiazines: Formed through ring-chain tautomerism with aliphatic carbonyl compounds.
科学的研究の応用
1-Hydrazino-2-propanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oxadiazines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-Hydrazino-2-propanol involves its ability to react with various functional groups, particularly carbonyl compounds. The hydrazino group (-NH-NH2) can form hydrazones through nucleophilic addition to carbonyl groups. This reaction is facilitated by the presence of the hydroxyl group, which can stabilize the intermediate structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propane backbone.
類似化合物との比較
1-Hydrazino-2-butanol: Similar structure but with an additional carbon in the backbone.
2-Hydrazinoethanol: Lacks the methyl group present in 1-Hydrazino-2-propanol.
1-Hydrazino-3-propanol: The hydrazino group is attached to the third carbon instead of the second.
Uniqueness: this compound is unique due to the specific positioning of the hydrazino and hydroxyl groups on the propane backbone. This arrangement imparts distinct reactivity and stability compared to its analogs. The presence of both functional groups in close proximity allows for unique intramolecular interactions and reactivity patterns.
特性
IUPAC Name |
1-hydrazinylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c1-3(6)2-5-4/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXTVVMIMIRMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284677 | |
| Record name | 1-Hydrazino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18501-20-7 | |
| Record name | 18501-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydrazino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydrazinylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-hydrazino-2-propanol in the context of the provided research?
A1: The provided research highlights the use of this compound as a building block in organic synthesis. Specifically, it acts as a reagent in the synthesis of 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole [, ]. This pyrazole derivative and its subsequent N-substituted analogs are being investigated for potential anti-inflammatory and other pharmacological activities.
Q2: Can you describe the synthesis of 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole using this compound?
A2: 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole is synthesized through the reaction of this compound with dibenzoylmethane []. This reaction likely proceeds through a cyclocondensation mechanism, where the hydrazine group of this compound reacts with the 1,3-diketone moiety of dibenzoylmethane to form the pyrazole ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


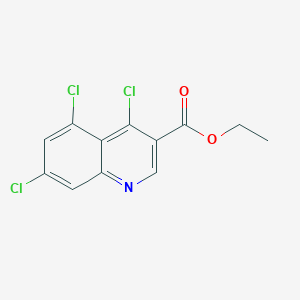
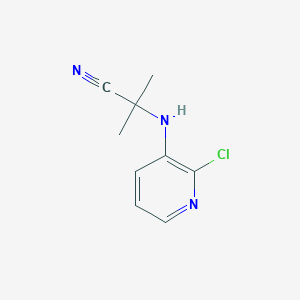
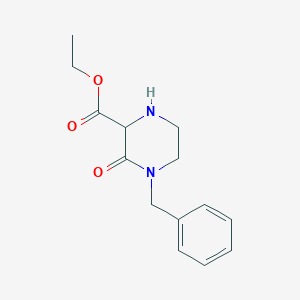
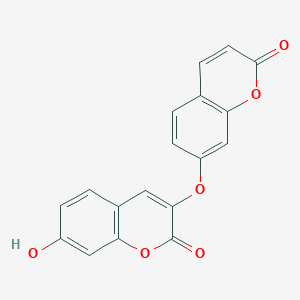
![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)
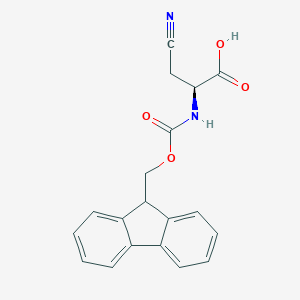

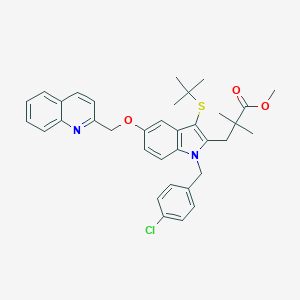
![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)
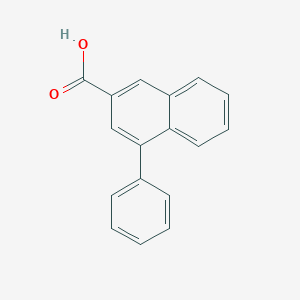
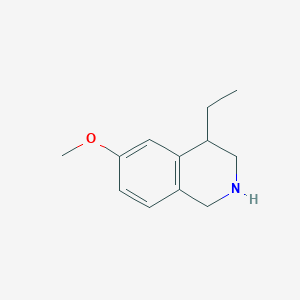
![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)
![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)
![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)
